Metoprolol Acid-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

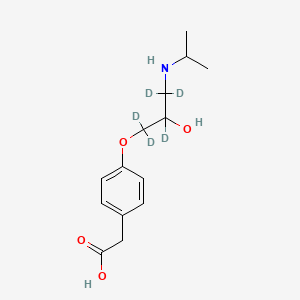

Metoprolol Acid-d5 is a deuterated form of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Metoprolol. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be easily traced in biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid-d5 involves the incorporation of deuterium atoms into the Metoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity.

化学反应分析

Types of Reactions: Metoprolol Acid-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert this compound back to its parent compound. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain of this compound. Reagents such as sodium hydroxide (NaOH) and halogenating agents are used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Regeneration of the parent Metoprolol compound.

Substitution: Formation of halogenated derivatives and other substituted products.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C14H16D5NO4

- Molecular Weight : 272.35 g/mol

- CAS Number : 1215404-47-9

- IUPAC Name : 2-(4-(2-hydroxy-3-(isopropylamino)propoxy-1,1,2,3,3-d5)phenyl)acetic acid

These properties facilitate its use in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Research Applications

-

Pharmacokinetics and Metabolism Studies

- Metoprolol Acid-d5 is used to study the pharmacokinetic profiles of metoprolol and its metabolites. The deuterated label allows for differentiation between the parent drug and its metabolites in biological samples.

- A study highlighted the importance of using stable isotope-labeled compounds to accurately assess drug metabolism pathways and identify metabolites without interference from the unlabelled compound .

-

Toxicological Investigations

- In toxicology, this compound aids in differentiating between metoprolol and other structurally similar beta-blockers during forensic analysis. For instance, a case study involving pilot fatalities demonstrated how mass spectrometry with deuterated standards could clarify drug presence in postmortem samples, avoiding misidentification of metabolites .

- It is instrumental in developing selective analytical methods that can distinguish between commonly prescribed beta-blockers and their metabolites, improving toxicological assessments .

- Drug Interaction Studies

- Clinical Pharmacology Research

Case Studies

作用机制

Metoprolol Acid-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

相似化合物的比较

Atenolol: Another selective beta-1 adrenergic receptor blocker used for similar therapeutic purposes.

Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.

Bisoprolol: A highly selective beta-1 blocker with similar pharmacological properties.

Comparison:

Selectivity: Metoprolol Acid-d5 is highly selective for beta-1 receptors, whereas Propranolol is non-selective.

Pharmacokinetics: The deuterated form of Metoprolol provides enhanced stability and traceability in pharmacokinetic studies compared to non-deuterated forms.

Therapeutic Use: While all these compounds are used to manage cardiovascular conditions, this compound is primarily used in research settings due to its isotopic labeling.

This compound stands out due to its unique isotopic labeling, making it an invaluable tool in pharmacokinetic and metabolic research.

生物活性

Metoprolol Acid-d5 is a stable isotope-labeled derivative of metoprolol, a well-known beta-blocker primarily used in the treatment of cardiovascular conditions. This article explores the biological activity of this compound, emphasizing its pharmacodynamics, pharmacokinetics, and potential applications in clinical and research settings.

Chemical Profile

- Molecular Formula : C14H16D5NO4

- Molecular Weight : 272.35 g/mol

- CAS Number : 1215404-47-9

- IUPAC Name : 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)-phenyl)acetic acid

This compound is characterized by the incorporation of five deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies.

This compound functions similarly to its parent compound, metoprolol, by selectively blocking β1-adrenergic receptors in cardiac tissues. This action leads to several physiological effects:

- Reduction in Heart Rate : By inhibiting β1 receptors, this compound decreases the heart's automaticity and conduction velocity, leading to a lower heart rate.

- Decreased Cardiac Output : It reduces myocardial contractility and oxygen demand, making it effective in managing conditions like hypertension and heart failure .

- Lowered Blood Pressure : The compound decreases peripheral vascular resistance through its action on the heart and kidneys .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of metoprolol, with notable differences due to deuteration:

- Absorption : Rapidly absorbed from the gastrointestinal tract with a bioavailability of approximately 50%.

- Distribution : Widely distributed across tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by CYP2D6 into various metabolites, including alpha-hydroxy-metoprolol and 4'-hydroxy-metoprolol. The presence of deuterium may affect metabolic pathways, potentially altering the pharmacokinetics compared to non-labeled compounds .

Research Findings

Recent studies have utilized this compound as a tracer in pharmacokinetic and metabolic research. Here are some significant findings:

- Case Study Analysis :

- Clinical Trials :

- Comparative Studies :

Table 1: Pharmacokinetic Parameters of Metoprolol vs. This compound

| Parameter | Metoprolol | This compound |

|---|---|---|

| Bioavailability | ~50% | ~50% |

| Volume of Distribution | 3.2 - 5.6 L/kg | Similar |

| Half-life | 3 - 7 hours | Potentially extended due to deuteration |

| Primary Route of Excretion | Urine | Urine |

Table 2: Clinical Efficacy Outcomes

| Outcome | Metoprolol | Placebo |

|---|---|---|

| Reduction in Mortality | 34% | Baseline |

| Hospitalization Reduction | 19% | Baseline |

属性

IUPAC Name |

2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/i8D2,9D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQIRTNPJRFRCZ-FPWSDNDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。